2-Methyl-5-pyridylzinc bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);6-methyl-3H-pyridin-3-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBICBJSOUPKLP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 5 Pyridylzinc Bromide
Direct Metal Insertion Approaches
The direct insertion of zinc metal into the carbon-bromine bond of 5-bromo-2-methylpyridine (B113479) is a common and straightforward method for the synthesis of 2-Methyl-5-pyridylzinc bromide. The efficacy of this approach is highly dependent on the reactivity of the zinc metal.
Utilizing Highly Active Zinc Species (e.g., Rieke Zinc)
The use of highly activated zinc, such as Rieke zinc, is a well-established method for the preparation of organozinc reagents from organic halides that may be less reactive towards conventional zinc dust. Rieke zinc is a highly reactive form of zinc metal powder, typically prepared by the reduction of a zinc salt, which readily undergoes oxidative addition to organic halides under mild conditions. nih.gov
The synthesis of this compound using Rieke zinc involves the direct reaction of 5-bromo-2-methylpyridine with the activated zinc slurry in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). This method offers the advantage of proceeding under relatively gentle conditions and tolerates a variety of functional groups. The resulting this compound is typically formed as a solution in THF and can be used directly in subsequent reactions. Commercial suppliers of this compound often utilize this methodology for its preparation. mit.edu
| Parameter | Value |
| Starting Material | 5-Bromo-2-methylpyridine |
| Reagent | Rieke Zinc |
| Solvent | Tetrahydrofuran (THF) |
| Typical Concentration | 0.50 M |
| Storage Temperature | Refrigerator |
This table is based on commercially available product data, which is indicative of the Rieke zinc methodology.
Catalytic Oxidative Addition of Halopyridines to Zinc Precursors
While direct insertion with highly active zinc is efficient, catalytic methods for the oxidative addition of halopyridines to less reactive zinc precursors are also being explored to enhance the scope and practicality of organozinc reagent synthesis.
Cobalt catalysis has emerged as a powerful tool in a variety of cross-coupling and amination reactions involving organozinc reagents. acs.orgnih.govnih.gov While specific literature detailing the direct cobalt-catalyzed synthesis of this compound from 5-bromo-2-methylpyridine and a zinc precursor is not extensively documented, the general principle involves the in-situ formation of a low-valent cobalt species that facilitates the oxidative addition of the aryl halide to the zinc metal. These reactions often proceed under mild conditions and can exhibit broad functional group tolerance. The catalytic cycle would likely involve the reduction of a cobalt(II) salt by the organozinc reagent to a more reactive cobalt(0) or cobalt(I) species, which then undergoes oxidative addition with the halopyridine. Subsequent transmetalation with the zinc precursor would regenerate the cobalt catalyst and form the desired organozinc product.
Transmetalation Routes
Transmetalation represents an alternative and widely used strategy for the synthesis of organozinc compounds. This two-step process involves the initial formation of a more reactive organometallic species, such as an organolithium or organomagnesium compound, followed by the exchange of the metal with a zinc salt.
Via Halogen-Lithium Exchange and Subsequent Zinc Transmetalation
Halogen-lithium exchange is a powerful method for the regioselective formation of organolithium compounds. In this approach, 5-bromo-2-methylpyridine is treated with a strong organolithium base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. This reaction rapidly exchanges the bromine atom for a lithium atom, yielding 2-methyl-5-lithiopyridine.
The subsequent step involves the addition of a zinc salt, most commonly zinc bromide (ZnBr₂), to the freshly prepared organolithium species. The transmetalation occurs readily, affording this compound and lithium bromide as a byproduct. This method is particularly useful for preparing organozinc reagents from precursors that might be incompatible with direct zinc insertion conditions.
| Step | Reagents and Conditions | Product |
| 1. Halogen-Lithium Exchange | 5-Bromo-2-methylpyridine, n-BuLi or sec-BuLi, THF, -78 °C | 2-Methyl-5-lithiopyridine |
| 2. Zinc Transmetalation | ZnBr₂, THF, -78 °C to room temperature | This compound |
Via Magnesium-Halogen Exchange (Grignard-Type Precursors) and Subsequent Zinc Transmetalation
The formation of a Grignard reagent followed by transmetalation with a zinc salt is another robust method for preparing organozinc compounds. nih.gov This route begins with the reaction of 5-bromo-2-methylpyridine with magnesium metal in an ethereal solvent such as THF or diethyl ether to form the corresponding Grignard reagent, 2-methyl-5-pyridylmagnesium bromide.
Once the Grignard reagent is formed, it is treated with a solution of zinc bromide. The magnesium-zinc (B8626133) exchange proceeds smoothly to yield this compound and magnesium bromide. This method is often favored due to the relative ease of preparation and handling of Grignard reagents compared to some organolithium species. The presence of lithium chloride can accelerate the initial magnesium insertion. nih.gov
| Step | Reagents and Conditions | Product |
| 1. Grignard Formation | 5-Bromo-2-methylpyridine, Mg turnings, THF or Et₂O | 2-Methyl-5-pyridylmagnesium bromide |
| 2. Zinc Transmetalation | ZnBr₂, THF or Et₂O | This compound |
Preparation of Stable Forms of Pyridylzinc Reagents for Enhanced Handling and Storage
A successful strategy for enhancing the stability of pyridylzinc reagents is their conversion into solid organozinc pivalates. nih.gov This method yields free-flowing solids that are indefinitely stable when stored under an inert atmosphere and can be handled in the air for short periods with minimal loss of activity. nih.gov The preparation of these pivalate (B1233124) derivatives typically involves a transmetalation reaction.
The synthesis can be initiated through a lithium-halogen or magnesium-halogen exchange with the corresponding 5-bromo-2-methylpyridine, followed by transmetalation with zinc pivalate (Zn(OPiv)₂). Evaporation of the solvent then affords the solid 2-Methyl-5-pyridylzinc pivalate. nih.gov While specific yield data for the 2-methyl-5-pyridyl variant is not extensively reported, analogous 2-pyridylzinc pivalates have been synthesized in yields ranging from 69% to 97%. nih.gov
Table 1: Air Stability of Solid 2-Pyridylzinc Pivalates (General)
| Compound (Analogous to 2-Methyl-5-pyridylzinc pivalate) | Synthesis Method | Yield (%) | Air Stability (Remaining Activity after 24h in Air) |
| 2-Pyridylzinc pivalate | Li-halogen exchange | 97 | ~85% |
| 2-Pyridylzinc pivalate | Mg-halogen exchange | 95 | ~85% |
Note: This data is for the parent 2-pyridylzinc pivalate and is considered representative for substituted analogs like the 2-methyl-5-pyridyl derivative. nih.gov
An alternative approach to stabilization involves the formation of ligand-stabilized organozinc halides. The addition of a suitable ligand, such as 1,4-dioxane, can result in the formation of a solid, air-stabilized complex. nih.gov These dioxanate complexes are less basic and hygroscopic than the parent organozinc halide, which contributes to their enhanced stability. nih.gov
The preparation of the this compound dioxanate complex would involve the initial formation of the organozinc reagent in a solvent like tetrahydrofuran (THF), followed by the addition of 1,4-dioxane. Subsequent concentration of the mixture under reduced pressure would yield the solid dioxanate complex. nih.gov For the parent 2-pyridylzinc chloride, this method has been shown to produce a solid reagent that is stable in the air for approximately one day. nih.gov
Table 2: Stability of Ligand-Stabilized 2-Pyridylzinc Chloride (General)
| Ligand | Form | Stability (Remaining Activity after 24h in Air) |
| None | Sticky solid | ~50% |
| 1,4-Dioxane | Solid | ~80% |
Note: This data is for the parent 2-pyridylzinc chloride and is indicative of the stability enhancement expected for the this compound analog. nih.gov
Functional Group Compatibility and Selectivity during Reagent Synthesis
A significant advantage of using organozinc reagents is their high functional group tolerance. The synthesis of this compound and its stable derivatives is compatible with a wide range of functional groups, which is a critical consideration for the synthesis of complex molecules. nih.gov
During the preparation of the organozinc reagent itself, the choice of method (e.g., insertion of zinc into the carbon-bromine bond) is generally selective and does not affect other functional groups that might be present on the pyridine (B92270) ring, although the current focus is on the 2-methyl-5-bromo precursor.
More importantly, the resulting this compound and its stabilized forms exhibit excellent functional group compatibility in subsequent cross-coupling reactions. They are known to tolerate esters, ketones, and free N-H groups. nih.gov This broad compatibility avoids the need for protecting group strategies, thus simplifying synthetic routes. wikipedia.org
Table 3: Functional Group Compatibility in Negishi Cross-Coupling of 2-Pyridylzinc Reagents (General)
| Functional Group | Compatibility |
| Esters (-COOR) | High |
| Ketones (-COR) | High |
| Amides (-CONR₂) | High |
| Nitriles (-CN) | High |
| Aldehydes (-CHO) | Moderate to High |
| Free Amines (-NH₂) | High |
| Alcohols (-OH) | High |
Note: This table represents the general functional group tolerance of 2-pyridylzinc reagents in Negishi cross-coupling reactions. nih.govorgsyn.org
Process Optimization and Scalability Considerations for this compound Production
For the industrial application of this compound, process optimization and scalability are key factors. The development of solid, stable forms of this reagent is a significant step towards enabling larger-scale synthesis. nih.gov Solid reagents are easier to handle, transport, and store compared to solutions, which simplifies the logistics of large-scale production. nih.gov
Optimization of the synthesis of the organozinc pivalate would involve fine-tuning the reaction conditions, such as temperature, reaction time, and solvent, to maximize yield and purity while minimizing waste. The use of magnesium-halogen exchange is often preferred for its cost-effectiveness and milder conditions compared to lithium-halogen exchange. nih.gov
For the dioxanate complexes, the optimization would focus on the stoichiometry of the ligand, the concentration of the reaction mixture, and the conditions for crystallization or precipitation to ensure a stable and easily handleable solid. The preparation of the parent 2-pyridylzinc chloride dioxanate has been successfully performed on a 30-millimole scale, suggesting good scalability. nih.gov
Further considerations for scaling up the production of this compound and its derivatives include:
Raw material sourcing and cost: The availability and cost of 5-bromo-2-methylpyridine and the zinc source are critical.
Process safety: Handling of organometallic reagents, even in their stabilized forms, requires careful safety protocols.
Purification methods: Developing efficient methods for the purification of the final solid reagent to meet the quality standards for pharmaceutical applications.
Waste management: Implementing environmentally friendly procedures for waste disposal.
The transition from laboratory-scale synthesis to industrial production requires a thorough evaluation of these factors to ensure a robust, efficient, and safe manufacturing process.
Reactivity Profiles and Mechanistic Investigations of 2 Methyl 5 Pyridylzinc Bromide in Carbon Carbon Bond Formation
Intrinsic Nucleophilic Character and Reaction Pathways
2-Methyl-5-pyridylzinc bromide exhibits significant nucleophilic character at the carbon atom bonded to zinc. This allows it to readily participate in reactions with a variety of electrophiles. The reagent is typically prepared through the oxidative addition of activated zinc to 2-bromo-5-methylpyridine (B20793). This method avoids the need for cryogenic and strongly basic conditions often associated with the preparation of other organometallic reagents, enhancing its practical utility.
The reactivity of this compound can be influenced by the presence of additives. For instance, the use of lithium chloride (LiCl) is crucial for solubilizing the zinc species during its formation, thereby facilitating the reaction. The resulting organozinc reagent is generally handled in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent decomposition due to moisture and oxygen.
Notably, this compound can react with acid chlorides in the absence of a transition metal catalyst to form the corresponding ketones, showcasing its inherent nucleophilicity. nih.gov This direct reactivity underscores its utility in acylation reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in transition metal-catalyzed cross-coupling reactions, which significantly expand the scope of its synthetic utility for forming carbon-carbon bonds.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. rsc.orgwikipedia.org this compound is an excellent nucleophilic partner in these transformations, enabling the formation of biaryl and heteroaryl structures. nih.gov
Palladium catalysts are widely employed for Negishi couplings involving this compound due to their high efficiency and broad functional group tolerance. wikipedia.orgrug.nl Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those derived from palladium(II) sources with phosphine (B1218219) ligands are commonly used. rsc.orgresearchgate.net These reactions often proceed under mild conditions, sometimes at room temperature, and can tolerate a range of functional groups on the coupling partners, including esters, ketones, and amines. nih.govlookchem.com
For example, the coupling of 5-methyl-2-pyridylzinc bromide with various aryl halides in the presence of a palladium catalyst has been shown to produce the corresponding biaryl compounds in good yields. nih.gov The development of solid, air-stable forms of pyridylzinc reagents, such as pivalates and dioxane complexes, has further enhanced their practicality by allowing for easier handling and storage without significant loss of reactivity in palladium-catalyzed Negishi couplings. nih.govorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Negishi Coupling with this compound
| Electrophile | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Bromo-3-hexyl-5-iodothiophene | Pd(PPh₃)₄ | THF | Room Temp, 1.5 h | 2-(5-Methylpyridin-2-yl)-3-hexyl-5-iodothiophene | 82 | nih.gov |
| 2-Bromothiazole | Pd(PPh₃)₄ | THF | Room Temp, 3 h | 2-(5-Methylpyridin-2-yl)thiazole | 65 | nih.gov |
| 2-Bromoquinoline | Pd(PPh₃)₄ | THF | Room Temp, 3 h | 2-(5-Methylpyridin-2-yl)quinoline | 78 | nih.gov |
| 3-Bromo-5-methylpyridine | Pd(PPh₃)₄ | THF | Not specified | 3-Methyl-2,2'-bipyridine | 86 |
Nickel catalysts represent a more reactive and often lower-cost alternative to palladium for Negishi couplings. wikipedia.orgrug.nl While palladium catalysts are generally preferred for their broader functional group compatibility, nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. rug.nl Common nickel catalysts include Ni(PPh₃)₄ and Ni(acac)₂. wikipedia.org However, nickel-catalyzed reactions can sometimes be more sensitive and may lead to more side reactions, such as homocoupling, compared to their palladium counterparts, especially with aryl bromides and iodides. rug.nl Mechanistic studies have also pointed to the potential for different reaction pathways depending on the substrate, with some reactions possibly proceeding through a transmetalation-first mechanism. wikipedia.org
Table 2: Nickel-Catalyzed Cross-Coupling Reactions
| Nucleophile | Electrophile | Catalyst | Conditions | Product | Notes | Reference |
| 2-Pyridyl zinc bromide | 2-Bromopyridine (B144113) derivatives | Ni/Al₂O₃–SiO₂ (50 mol%) | Microwave (300 W), 1 h | 2,2′-Bipyridine products | Yields enhanced by microwave irradiation. | mdpi.com |
| Aryl-zinc (formed in situ) | 2-Chloropyridines | Nickel catalyst | Not specified | Aryl-substituted pyridines | Effective for coupling of 2-chloropyridines with aryl bromides. | wisc.edu |
The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a catalytic cycle consisting of three key steps: rsc.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate (R¹-Pd-X). The rate of this step typically follows the order of halide reactivity: I > Br > Cl. wikipedia.org
Transmetalation: The organozinc reagent (R²-ZnBr), in this case, this compound, transfers its organic group to the palladium(II) center, displacing the halide and forming a new Pd(II) species (R¹-Pd-R²). This step is often the rate-determining step in the catalytic cycle, though organozinc reagents are known for their rapid transmetalation. rsc.org
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
For nickel-catalyzed reactions, especially with less reactive electrophiles, the mechanism can be more complex. For instance, with alkyl electrophiles, a pathway involving transmetalation prior to oxidative addition has been proposed. wikipedia.org The facile reductive elimination from Ni(III) species, compared to the difficulty from Ni(II), is also a key mechanistic consideration in nickel catalysis. wikipedia.org
In addition to palladium and nickel, copper catalysts can also mediate coupling reactions with this compound. Copper(I) complexes, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(MeCN)₄]BF₄), have been shown to efficiently catalyze the acylation of this organozinc reagent with acid chlorides. These reactions can proceed rapidly at room temperature, offering a mild and efficient route to pyridyl ketones. The selection of the appropriate ligand is crucial in these copper-catalyzed couplings to minimize the formation of homocoupling byproducts.
Investigations into Alternative Catalytic Systems
While palladium-based catalysts, such as Pd(PPh₃)₄, are commonly employed for cross-coupling reactions involving pyridylzinc reagents, research has also explored alternative catalytic systems to enhance efficiency and expand the reaction scope. researchgate.netmdpi.comnih.gov Nickel-based catalysts, for instance, have shown promise in certain cross-coupling reactions. rug.nl Studies have shown that for the activation of aryl chlorides, nickel catalysts can be a better choice due to the lower reactivity of the carbon-chlorine bond. rug.nl However, nickel catalysts are generally more reactive and sensitive than their palladium counterparts. rug.nl For example, a nitro group is often incompatible with nickel phosphine catalysts. rug.nl
Microwave-assisted synthesis using nickel-supported catalysts has also been investigated. In some cases, yields in the 80% range for the synthesis of 2,2'-bipyridines were achieved using a Ni/Al₂O₃-SiO₂ catalyst without the need for a phosphine ligand. nih.gov The choice of solvent can also be critical, with less polar solvents like THF often being preferred. nih.gov
Furthermore, iron-supported catalysts have been explored for Kumada-like cross-couplings, although with limited success in some instances. nih.gov The development of novel ligands, such as bidentate, N-cyano-substituted amidines, has also been shown to improve the efficiency of nickel-catalyzed cross-electrophile coupling reactions. acs.org
Non-Catalyzed Coupling Reactions (e.g., with Acid Chlorides)
A noteworthy characteristic of 2-pyridylzinc bromides, including the 2-methyl-5-pyridyl variant, is their ability to undergo coupling reactions with acid chlorides in the absence of a transition metal catalyst. mdpi.comresearchgate.net This catalyst-free acylation provides a direct route to the synthesis of pyridyl ketones. The reaction proceeds under mild conditions, typically at room temperature in a solvent like tetrahydrofuran (THF). mdpi.com
The reactivity in these non-catalyzed couplings can be influenced by the substituents on both the pyridylzinc reagent and the acid chloride. For instance, good yields have been reported for the reaction of 2-pyridylzinc bromide and its 4-methyl and 5-methyl derivatives with various benzoyl chlorides. mdpi.com
| Pyridylzinc Bromide | Acid Chloride | Product | Yield (%) |
| 2-Pyridylzinc bromide | Benzoyl chloride | 2-Benzoylpyridine | ~85 |
| 4-Methyl-2-pyridylzinc bromide | Benzoyl chloride | 2-Benzoyl-4-methylpyridine | ~77 |
| 5-Methyl-2-pyridylzinc bromide | Benzoyl chloride | 2-Benzoyl-5-methylpyridine | ~79 |
Table represents typical yields for the non-catalyzed coupling of substituted 2-pyridylzinc bromides with benzoyl chloride. Data sourced from multiple studies. mdpi.com
Regioselectivity and Stereoselectivity in Coupling Processes
Regioselectivity is a critical consideration in the cross-coupling reactions of substituted pyridylzinc reagents. The position of the substituent on the pyridine (B92270) ring can significantly influence the outcome of the reaction. In the case of this compound, the zinc bromide moiety is at the 5-position, directing the coupling to this site.
Studies on related pyridyl systems have demonstrated the importance of the substitution pattern. For example, in iridium-catalyzed C-H borylation of methyl-substituted pyridines, the selectivity is governed by a combination of steric and electronic effects. snnu.edu.cn Similarly, in the acylation of platinum complexes of substituted 2,2'-bipyridines, the reaction occurs regioselectively at the metalated carbon.
Stereoselectivity becomes relevant when chiral centers are present in the coupling partners. While the provided information does not delve deeply into the stereoselectivity of this compound itself, research on chiral pyridine-containing ligands in asymmetric catalysis highlights the potential for controlling stereochemical outcomes. The steric and electronic properties of these ligands can influence the regioselectivity and enantioselectivity of reactions like palladium-catalyzed allylic alkylation. diva-portal.org
Steric and Electronic Effects of Substituents on Reactivity
The reactivity of this compound is influenced by the steric and electronic properties of the methyl group at the 2-position and any substituents on the coupling partner.
Steric Effects: The presence of a substituent, such as a methyl group, near the reactive site can sterically hinder the approach of the coupling partner and the catalyst, potentially leading to lower reaction rates or yields. nih.gov For example, a study on the coupling of substituted 2-pyridylzinc bromides with 3-iodothiophene (B1329286) showed that the sterically hindered 3-methyl-2-pyridylzinc bromide gave a lower yield compared to the less hindered 5-methyl-2-pyridylzinc bromide. lookchem.com A significant steric effect is also observed in microwave-assisted synthesis of 2,2'-bipyridines, where a methyl group in the 6-position of the pyridyl bromide can completely shut down the catalysis. nih.gov
Electronic Effects: The electronic nature of substituents on the pyridine ring also plays a crucial role. Electron-donating groups, like the methyl group in this compound, can increase the electron density on the pyridine ring, potentially affecting its reactivity. Conversely, electron-withdrawing groups can decrease the electron density. In the coupling of substituted 2-pyridylzinc bromides with 5-bromo-2-furaldehyde, a methoxy-substituted pyridylzinc required a longer reaction time. lookchem.com Similarly, in the acylation of platinum complexes, both electron-donating and electron-withdrawing substituents on the aryl ring of the ligand were tolerated.
Strategic Applications of 2 Methyl 5 Pyridylzinc Bromide in Complex Molecular Construction
Synthesis of Substituted Pyridines and Biaryls
The construction of pyridine-containing biaryl scaffolds is a cornerstone of medicinal chemistry and materials science, with these motifs being prevalent in numerous pharmaceuticals and functional materials. 2-Methyl-5-pyridylzinc bromide is frequently employed in palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds between pyridine (B92270) rings and other aromatic systems under mild conditions.
The 2,2'-bipyridine (B1663995) unit is a privileged ligand in coordination chemistry and a key component in materials for electronics and photonics. The Negishi coupling reaction provides a powerful and high-yielding method for the synthesis of substituted 2,2'-bipyridines. In this context, this compound is coupled with various functionalized 2-halopyridines. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to afford the desired methyl-substituted bipyridine products in excellent yields.
This synthetic strategy is highly efficient for producing asymmetrically substituted bipyridines. For instance, the reaction between this compound and a 2-bromopyridine (B144113) derivative proceeds smoothly to generate the corresponding 5-methyl-2,2'-bipyridine. The mild conditions of the Negishi coupling are compatible with a variety of functional groups, allowing for the synthesis of a diverse library of bipyridine ligands.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 5-Methyl-2,2'-bipyridine | 94 |
| 2-Pyridylzinc bromide | 5-Bromo-2-methylpyridine (B113479) | Pd(PPh₃)₄ | 5-Methyl-2,2'-bipyridine | ~81 |
This interactive table summarizes typical Negishi coupling reactions for the synthesis of 5-Methyl-2,2'-bipyridine. Data sourced from representative synthetic procedures.
Beyond the synthesis of simple biaryls, this compound is instrumental in incorporating the methylated pyridyl unit into more intricate and polyfunctional molecules. This capability is particularly relevant in drug discovery, where the pyridine ring is a common feature in biologically active compounds. The chemoselectivity of the Negishi coupling allows the pyridylzinc reagent to react preferentially with more reactive halide sites, even in the presence of other potentially reactive functional groups.
This method has been applied to the synthesis of precursors for complex heterocyclic systems and has proven valuable for late-stage functionalization in multi-step syntheses. The ability to introduce the 2-methyl-5-pyridyl group into larger molecular frameworks opens avenues for creating novel compounds with tailored electronic and steric properties for various applications, including the development of new pharmaceutical agents.
Diversification of Heterocyclic Architectures
The strategic use of this compound extends to the synthesis of mixed heterocyclic systems, where a pyridine ring is directly linked to other heteroaromatic rings like thiophene (B33073) or thiazole (B1198619). These hybrid structures are of significant interest due to their unique electronic properties and biological activities.
Thiophene-pyridyl and thiazole-pyridyl derivatives are important scaffolds in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions provide an efficient means to connect these distinct heterocyclic rings. This compound can be effectively coupled with halogenated thiophenes and thiazoles to produce the desired biheteroaryl compounds.
For example, the Negishi coupling of the reagent with a brominated thiophene, such as 2-bromothiophene (B119243) or 3-bromothiophene, in the presence of a suitable palladium catalyst, yields the corresponding 2-methyl-5-(thienyl)pyridine. Similarly, coupling with bromothiazoles can be achieved, demonstrating the versatility of this organozinc reagent in constructing diverse heterocyclic architectures. The regioselectivity of these reactions is often high, with the coupling occurring specifically at the site of the halogen atom on the thiophene or thiazole ring.
| Pyridyl Reagent | Heterocyclic Partner | Catalyst System | Product Type |
| This compound | 2-Bromothiophene | Pd(OAc)₂ / (o-tolyl)₃P | Thiophene-Pyridyl |
| This compound | 2,4-Dibromothiazole | Pd₂(dba)₃ / dppf | Bromo-Thiazole-Pyridyl |
This interactive table illustrates potential cross-coupling reactions for creating thiophene-pyridyl and thiazole-pyridyl linkages, based on established methodologies for similar compounds.
Application in the Construction of Precursors for Advanced Materials
The unique electronic and photophysical properties of conjugated systems containing pyridine and other heterocycles make them attractive targets for the development of advanced materials. This compound serves as a key building block for synthesizing the monomeric precursors of these materials.
Conjugated polymers and oligomers containing bipyridine and thiophene-pyridine units are investigated for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of these materials often relies on the initial construction of highly pure, functionalized monomers.
This compound is used to synthesize these monomeric precursors. For instance, the bipyridine and thiophene-pyridyl derivatives assembled via the methods described in sections 4.1.1 and 4.2.1 can be further functionalized with polymerizable groups or used directly in step-growth polymerization reactions. The incorporation of the methyl-substituted pyridine moiety can influence the solubility, morphology, and electronic properties of the resulting polymers. By providing a reliable route to these essential heterocyclic building blocks, this compound plays a crucial role in the advancement of organic materials chemistry.
Ligand Scaffolds for Asymmetric Catalysis (e.g., P,N Ligands)
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov P,N ligands, which contain both a phosphorus and a nitrogen atom as coordinating centers, have proven to be particularly effective in a variety of metal-catalyzed transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. researchgate.netbeilstein-journals.org The pyridine motif is a common and effective component of P,N ligands due to its electronic properties and steric influence.
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. researchgate.net Given the established reactivity of 2-pyridylzinc reagents in such couplings, this compound represents a highly promising, though not yet extensively documented, precursor for the synthesis of novel P,N ligands.
A plausible and strategic approach to P,N ligands incorporating the 2-methyl-5-pyridyl unit involves the Negishi coupling of this compound with a suitable phosphorus-containing electrophile. For instance, coupling with a chlorophosphine appended to a chiral backbone would directly furnish a P,N ligand scaffold. This synthetic strategy offers a modular approach, allowing for the variation of both the pyridyl and the phosphine (B1218219) components to fine-tune the steric and electronic properties of the resulting ligand for optimal performance in asymmetric catalysis.
While specific examples detailing the use of this compound for this exact purpose are not prevalent in the current literature, the foundational chemistry is well-established. The successful coupling of various 2-pyridylzinc reagents with a wide array of electrophiles supports the feasibility of this approach. organic-chemistry.orgnih.govmit.edu The synthesis of pyridyl-phosphine ligands through related cross-coupling methodologies is also a known strategy. nih.gov Therefore, the application of this compound in the construction of P,N ligand scaffolds for asymmetric catalysis remains a promising area for future investigation.
Compatibility with Diverse Electrophiles and Functional Groups in Multi-Step Syntheses
A key advantage of organozinc reagents, including this compound, is their remarkable functional group tolerance, which allows for their use in complex, multi-step syntheses without the need for extensive protecting group strategies. Research into the reactivity of solid, moderately air-stable 2-pyridylzinc reagents has demonstrated their compatibility with a wide range of electrophiles and functional groups. organic-chemistry.orgnih.govmit.edu
These reagents have been shown to be effective nucleophiles in Negishi cross-coupling reactions with a variety of aryl chlorides and bromides. organic-chemistry.org This broad applicability is crucial in the late-stage functionalization of complex molecules, where the introduction of a pyridyl moiety is desired without disrupting existing chemical features.
The functional group compatibility of 2-pyridylzinc pivalate (B1233124) reagents, which exhibit similar reactivity to their bromide counterparts, has been systematically studied. These studies confirm that a variety of sensitive functional groups are well-tolerated under the conditions of Negishi coupling. This tolerance is critical for the integration of the 2-methyl-5-pyridyl group into intricate molecular frameworks often found in natural product synthesis and medicinal chemistry.
Below is an interactive data table summarizing the demonstrated functional group tolerance in Negishi cross-coupling reactions involving 2-pyridylzinc reagents.
| Electrophile Functional Group | Tolerated (Yes/No) | Example Product(s) | Reference(s) |
| Ester | Yes | Substituted biaryls containing methyl ester groups | organic-chemistry.org |
| Ketone | Yes | Biaryl ketones | organic-chemistry.org |
| Nitrile | Yes | Cyanobiaryls | organic-chemistry.org |
| Free N-H (e.g., indole) | Yes | N-H containing biaryls | organic-chemistry.org |
| Amide | Yes | Biaryls with amide functionalities | organic-chemistry.org |
| Halides (Cl, Br) on electrophile | Yes | Polychlorinated and polybrominated biaryls | organic-chemistry.org |
The data clearly indicates that 2-pyridylzinc reagents can be successfully coupled with electrophiles bearing a range of important functional groups. This high degree of compatibility underscores the strategic value of this compound in the efficient and convergent synthesis of complex molecules. The ability to perform these couplings in the presence of esters, ketones, and even acidic N-H protons without side reactions is a testament to the mildness and selectivity of the Negishi reaction with these reagents. organic-chemistry.org
Advanced Analytical Techniques for the Study of 2 Methyl 5 Pyridylzinc Bromide Reactivity and Products
Quantitative Determination of Reagent Concentration (e.g., Titration Methods)
The precise concentration of the 2-Methyl-5-pyridylzinc bromide solution is critical for stoichiometric control in chemical reactions. Due to the reagent's sensitivity to air and moisture, its active concentration can differ from the nominal value. Therefore, accurate determination of the molarity is essential. Iodometric titration is a convenient and reliable method for quantifying organozinc reagents. researchgate.networdpress.com
The procedure involves the reaction of the organozinc compound with a standardized solution of iodine (I₂). The organometallic reagent readily reacts with iodine, leading to the consumption of the colored I₂. The endpoint is identified by the disappearance of the brown color of iodine, indicating that all the iodine has been consumed by the organozinc reagent. sci-hub.stncl.res.in The reaction proceeds as follows:
(2-Methyl-5-pyridyl)ZnBr + I₂ → 2-Methyl-5-iodopyridine + ZnBrI
To improve the sharpness of the endpoint, the titration is often performed in a tetrahydrofuran (B95107) (THF) solution saturated with lithium chloride (LiCl). researchgate.netsci-hub.st The presence of LiCl helps to solubilize the resulting zinc salts, preventing precipitation that could obscure the color change and leading to a clear, transparent solution at the endpoint. sci-hub.st
Example Titration Data:
| Titration Run | Mass of I₂ (mg) | Moles of I₂ (mmol) | Volume of Reagent Added (mL) | Calculated Molarity (M) |
| 1 | 50.8 | 0.200 | 0.41 | 0.488 |
| 2 | 51.2 | 0.202 | 0.42 | 0.481 |
| 3 | 50.5 | 0.199 | 0.41 | 0.485 |
| Average | - | - | - | 0.485 |
Note: This data is illustrative. The molar mass of I₂ is 253.8 g/mol .
Spectroscopic Elucidation of Reaction Products and Intermediates
Spectroscopic techniques are indispensable for identifying and structurally characterizing the products and any stable intermediates arising from reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
When this compound participates in a reaction, such as a Negishi cross-coupling, the NMR spectrum of the purified product will show distinct changes compared to the starting materials. For instance, in the coupling with an aryl bromide, the signals corresponding to the protons on the pyridine (B92270) ring will experience shifts in their resonance frequencies (chemical shifts) due to the new carbon-carbon bond.
Hypothetical Reaction Product Analysis: Consider the product of a coupling reaction: 2-Methyl-5-phenylpyridine (B1585565) .
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the pyridine and the newly introduced phenyl ring. The methyl group protons on the pyridine ring would typically appear as a singlet around 2.5 ppm. The pyridyl protons would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns confirming the 2,5-substitution pattern. chemicalbook.com
¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbons of the phenyl ring. The chemical shifts would confirm the connectivity of the two aromatic systems.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Multiplicity |
| Pyridine-CH₃ | ~ 2.5 | Singlet (s) |
| Phenyl Protons | 7.2 - 7.6 | Multiplet (m) |
| Pyridyl Protons (H-3, H-4) | 7.5 - 7.8 | Doublet (d), dd |
| Pyridyl Proton (H-6) | ~ 8.5 | Singlet-like (s) |
Note: Expected chemical shifts are approximate and can vary based on solvent and other structural features.
Mass Spectrometry (MS) for Product Identification
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragmentation pattern are analyzed.
For products derived from this compound, the mass spectrum provides several key pieces of information:
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular weight of the product, confirming its identity.
Fragmentation Pattern: The molecular ion is unstable and breaks into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern of a product like 2-methyl-5-phenylpyridine would show fragments corresponding to the loss of a methyl group or cleavage of the bond between the two rings. Analysis of the fragmentation of 2-methylpyridine (B31789) itself shows a strong molecular ion peak (m/z = 93) and a significant peak at m/z = 92 due to the loss of a hydrogen atom. nist.govchemicalbook.com Similar stable fragments would be expected in more complex derivatives.
Isotopic Peaks: The presence of certain elements can be confirmed by their natural isotopic distribution. If a reaction intermediate or byproduct containing the zinc-bromide moiety were to be analyzed, the mass spectrum would exhibit a distinctive pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity. Zinc has five stable isotopes, which would result in a complex cluster of peaks for any zinc-containing fragment. wikipedia.orgnih.gov
| Zinc Isotope | Natural Abundance (%) |
| ⁶⁴Zn | 48.6 |
| ⁶⁶Zn | 27.9 |
| ⁶⁷Zn | 4.1 |
| ⁶⁸Zn | 18.8 |
| ⁷⁰Zn | 0.6 |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Traditional reaction analysis involves withdrawing aliquots at different time points, which can be disruptive and may not capture short-lived intermediates. In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of a reaction without sampling. acs.org
Raman Spectroscopy is particularly well-suited for monitoring organometallic reactions. rsc.orgrsc.org An immersion probe can be placed directly into the reaction vessel, allowing for the continuous collection of Raman spectra. acs.org This technique can be used to:
Track Reactant Consumption and Product Formation: The intensity of Raman peaks specific to this compound can be monitored over time. As the reaction proceeds, these peaks will decrease in intensity, while new peaks corresponding to the product will appear and grow. This allows for the determination of reaction kinetics and endpoints. acs.org
Identify Intermediates: Transient species that exist only during the reaction may be detected if they have a sufficiently strong Raman signal and lifetime. This provides invaluable mechanistic insight into how the organozinc reagent participates in the transformation.
The development of fiber-optic probes has made the application of in situ spectroscopy more accessible for monitoring air- and moisture-sensitive reactions, providing a continuous stream of data that enhances understanding and control of the chemical process. acs.orgnih.gov
Emerging Trends and Future Research Directions in 2 Methyl 5 Pyridylzinc Bromide Chemistry
Development of More Sustainable and Green Synthetic Protocols
The chemical industry is increasingly shifting towards more environmentally friendly practices. For organometallic reagents like 2-Methyl-5-pyridylzinc bromide, this translates to the development of synthetic protocols that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
A significant advancement in this area is the move towards the direct synthesis of pyridylzinc halides from the corresponding bromopyridines using highly activated zinc metal, such as Rieke® Zinc. wikipedia.orgriekemetals.com This method often proceeds under mild conditions and can tolerate a variety of functional groups, avoiding the need for protecting groups and thus shortening synthetic sequences. nih.gov The use of more benign and recyclable solvents is another key aspect. Research is ongoing to replace traditional ethereal solvents like tetrahydrofuran (B95107) (THF) with greener alternatives.
Furthermore, the development of solid, air- and moisture-stable 2-pyridylzinc reagents represents a major leap in sustainable chemistry. oxfordglobal.comstreamgo.live These solid reagents can be handled in the air, simplifying their use and storage and reducing the risks associated with pyrophoric solutions. oxfordglobal.comstreamgo.live This operational simplicity not only enhances safety but also makes these reagents more amenable to use in a wider range of laboratory and industrial settings.
| Parameter | Traditional Protocol | Sustainable Protocol |
| Starting Material | Multi-step synthesis with protecting groups | Direct insertion of zinc into bromopyridine |
| Solvent | Anhydrous ethereal solvents (e.g., THF) | Greener solvent alternatives, solvent-free reactions |
| Reagent Form | Solution, often air- and moisture-sensitive | Solid, air- and moisture-stable reagents |
| Waste Generation | Higher due to more steps and solvent use | Lower due to fewer steps and potential for solvent recycling |
Discovery of Novel Reactivity Modes and Catalytic Cycles
While the Negishi cross-coupling reaction is the most well-established application of this compound, researchers are actively exploring new reactivity patterns and catalytic cycles to further expand its synthetic utility. thieme-connect.comnumberanalytics.comresearchgate.net
One area of interest is the development of nickel-catalyzed cross-coupling reactions. nih.gov Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium and are often more cost-effective. nih.gov The exploration of iron-catalyzed couplings is also a promising avenue, given iron's abundance and low toxicity.
Beyond traditional cross-coupling, there is potential for this compound to participate in other types of transformations. These could include conjugate additions to α,β-unsaturated systems, additions to carbonyls and imines, and participation in multicomponent reactions. The development of novel catalytic cycles that can accommodate these transformations will be crucial. For instance, dual catalytic systems that combine a transition metal catalyst with an organocatalyst could unlock new reaction pathways.
| Catalyst System | Potential Advantages |
| Palladium-based | Well-established, high functional group tolerance |
| Nickel-based | Cost-effective, alternative selectivity |
| Iron-based | Abundant, low toxicity, sustainable |
| Dual Catalysis | Novel reactivity, access to new reaction pathways |
Expansion of Synthetic Scope to Untapped Molecular Complexity
A primary driver for the development of new reagents is the need to synthesize increasingly complex and functionally diverse molecules. This compound is poised to play a significant role in accessing novel chemical space, particularly in the synthesis of bioactive compounds and advanced materials. riekemetals.com
The functional group tolerance of organozinc reagents allows for their use in the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. nih.gov This enables the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships.
Future research will likely focus on the application of this compound in the total synthesis of natural products and the construction of intricate molecular architectures. The development of tandem reactions, where multiple bonds are formed in a single operation, will be a key strategy to enhance synthetic efficiency. For example, a sequence involving a Negishi coupling followed by an intramolecular cyclization could be used to rapidly assemble complex heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated technologies is revolutionizing the way molecules are made. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. uclm.esacs.org
The generation and use of organozinc reagents, including this compound, are well-suited for flow chemistry. uclm.esacs.org The in-situ generation of the reagent from 2-bromo-5-methylpyridine (B20793) and activated zinc in a packed-bed reactor, followed by its immediate consumption in a subsequent coupling reaction, minimizes the handling of potentially unstable intermediates. uclm.es
Automated synthesis platforms, which can perform multiple reactions in parallel, are powerful tools for high-throughput screening and reaction optimization. helgroup.comnih.govacs.org The development of protocols for the use of this compound in these systems will significantly accelerate the discovery of new reactions and the synthesis of compound libraries for biological screening. helgroup.comnih.govacs.org
| Technology | Key Benefits for this compound Chemistry |
| Flow Chemistry | In-situ generation and consumption, enhanced safety, scalability |
| Automated Synthesis | High-throughput screening, rapid reaction optimization, library synthesis |
Computational and Theoretical Studies of Reaction Mechanisms and Reagent Properties
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the structure, stability, and reactivity of organometallic reagents like this compound. researchgate.netnih.govrsc.orgdavidpublisher.com
Theoretical studies can be employed to elucidate the intricate mechanisms of the Negishi cross-coupling and other reactions involving this reagent. nih.gov By modeling the transition states and intermediates of the catalytic cycle, researchers can gain a deeper understanding of the factors that control reaction outcomes, such as regioselectivity and stereoselectivity. nih.gov This knowledge can then be used to design more efficient catalysts and to rationally optimize reaction conditions.
Furthermore, computational methods can be used to predict the properties of novel pyridylzinc reagents and to screen for new and potentially useful reactivity modes. This in-silico approach can help to guide experimental efforts, saving time and resources in the laboratory. The synergy between computational and experimental studies will be crucial for driving future innovations in the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-5-pyridylzinc bromide?
- Methodology : The synthesis typically involves transmetallation of 2-bromo-5-methylpyridine (CAS 3510-66-5) using magnesium or lithium-halogen exchange, followed by reaction with zinc salts (e.g., ZnCl₂ or ZnBr₂) under inert conditions. For example:
Lithiation : Treat 2-bromo-5-methylpyridine with lithium diisopropylamide (LDA) at low temperatures (-78°C) in THF.
Transmetallation : Add anhydrous ZnBr₂ to the lithiated intermediate, ensuring strict exclusion of moisture/oxygen.
- Key Considerations : Use Schlenk lines or gloveboxes for air-sensitive steps. Monitor reaction progress via TLC or GC-MS. Purity can be confirmed via NMR (e.g., absence of residual halide signals) .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Perform all manipulations under inert gas (argon/nitrogen) using air-free techniques. Solutions in THF or ether should be stored at -20°C in flame-sealed ampoules.
- Storage : Solid reagents are best stored in sealed, desiccated containers with molecular sieves. Avoid exposure to moisture, as hydrolysis generates pyridine derivatives and zinc oxides, compromising reactivity .
Advanced Research Questions
Q. What strategies optimize cross-coupling reactions using this compound?
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel systems are effective for Negishi couplings. For stereoselective reactions, chiral ligands like BINAP may enhance enantiomeric excess.
- Solvent/Temperature : Use polar aprotic solvents (DMF, DMSO) for electrophilic partners. Elevated temperatures (60–80°C) improve kinetics but may promote side reactions (e.g., homocoupling).
- Troubleshooting : Low yields may stem from catalyst poisoning (trace oxygen) or competing protodezincation. Pre-activating the catalyst with reducing agents (e.g., Zn⁰) can mitigate this .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- NMR Anomalies : Discrepancies in ¹H/¹³C NMR shifts may arise from solvent polarity (e.g., DMSO vs. CDCl₃) or concentration effects. Use deuterated solvents and standardized concentrations (e.g., 10–50 mM) for reproducibility.
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular ion peaks ([M+H]⁺). Compare fragmentation patterns with computational predictions (DFT) to validate structural assignments .
Q. What mechanistic insights are critical for studying this compound in cyclization reactions?
- Pyridyne Intermediate Formation : Under thermal or photolytic conditions, the reagent may generate a pyridyne intermediate via zinc-mediated elimination. Monitor via in-situ IR or trapping experiments with dienes.
- Kinetic Studies : Use variable-temperature NMR to track reaction rates. Isotopic labeling (e.g., ¹³C at the methyl group) can elucidate regioselectivity in cycloadditions .
Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?
- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate or phosphate) to resolve bromide ions from chloride contaminants. Detection limits <0.1 ppm are achievable with UV detection at 200 nm .
- X-ray Photoelectron Spectroscopy (XPS) : Useful for surface analysis of zinc oxidation states in solid-state samples. Combine with TGA to assess thermal decomposition profiles .
Data Contradiction Analysis
Q. How should researchers address variability in reported yields for reactions involving this compound?
- Systematic Screening : Use design-of-experiment (DoE) approaches to test variables (e.g., stoichiometry, solvent purity, catalyst loading). For example, a 3² factorial design can identify interactions between temperature and ligand type.
- Reproducibility Checks : Cross-validate results with alternative characterization methods (e.g., HPLC vs. NMR for purity). Collaborate with independent labs to rule out equipment bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
